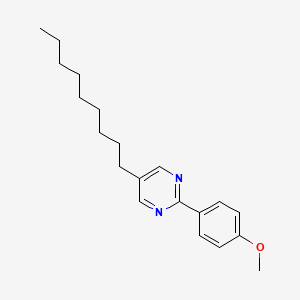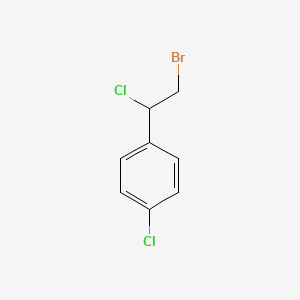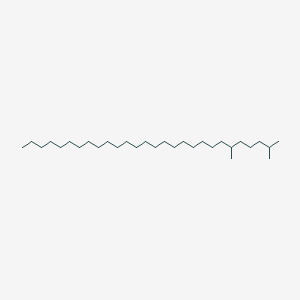
8-Oxooct-6-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxooct-6-en-2-yl acetate is a chemical compound that belongs to the class of esters. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes an oxo group (a carbonyl group bonded to an oxygen atom) and an acetate group (derived from acetic acid).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxooct-6-en-2-yl acetate typically involves the esterification of 8-oxooct-6-en-2-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxooct-6-en-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 8-oxooct-6-en-2-ol and acetic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 8-Oxooct-6-en-2-ol and acetic acid.
Reduction: 8-Hydroxyoct-6-en-2-yl acetate.
Oxidation: Various carboxylic acids and oxidized derivatives.
Aplicaciones Científicas De Investigación
8-Oxooct-6-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isoamyl acetate: Known for its banana-like aroma, used in the food and beverage industry.
Uniqueness
8-Oxooct-6-en-2-yl acetate is unique due to its specific structure, which includes both an oxo group and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
| 106694-66-0 | |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
8-oxooct-6-en-2-yl acetate |
InChI |
InChI=1S/C10H16O3/c1-9(13-10(2)12)7-5-3-4-6-8-11/h4,6,8-9H,3,5,7H2,1-2H3 |
Clave InChI |
SDRWSRBIKSAEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC=CC=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)



![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


